molecular formula C17H15BrClN3O2S B11779454 N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide

N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide

Cat. No.: B11779454
M. Wt: 440.7 g/mol
InChI Key: VFWZREUPPNVKSR-UHFFFAOYSA-N
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Description

N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a heteroatom (such as nitrogen, oxygen, or sulfur) within their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and 2-chlorobenzoic acid, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the benzo[d]thiazole derivative with 2-bromo-4,6-dimethylphenoxyacetic acid or its derivatives under suitable conditions, such as in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amino or alcohol groups, respectively.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halogenating agents are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    DNA Intercalation: The compound might intercalate into DNA, disrupting its structure and function, which could be useful in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide: can be compared with other benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties. Its specific substitution pattern and functional groups could result in unique reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C17H15BrClN3O2S

Molecular Weight

440.7 g/mol

IUPAC Name

N-(2-amino-4-chloro-1,3-benzothiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H15BrClN3O2S/c1-8-3-9(2)16(11(18)4-8)24-7-14(23)21-10-5-12(19)15-13(6-10)25-17(20)22-15/h3-6H,7H2,1-2H3,(H2,20,22)(H,21,23)

InChI Key

VFWZREUPPNVKSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC3=C(C(=C2)Cl)N=C(S3)N)C

Origin of Product

United States

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